molecular formula C13H24N2O5 B11967768 Hexanoic acid, 6,6'-(carbonyldiimino)bis- CAS No. 6630-04-2

Hexanoic acid, 6,6'-(carbonyldiimino)bis-

Cat. No.: B11967768
CAS No.: 6630-04-2
M. Wt: 288.34 g/mol
InChI Key: LXNSSMBDZOAFCT-UHFFFAOYSA-N
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Description

1,3-BIS-(5-CARBOXYPENTYL)-UREA is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is known for its role in advanced glycation end-products (AGEs) and its involvement in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-BIS-(5-CARBOXYPENTYL)-UREA can be synthesized through the Maillard reaction, which involves the reaction between reducing sugars and amino compounds. This reaction typically occurs under thermal processing and storage conditions . The synthesis involves the formation of intermediate compounds, such as glyoxal and glycolaldehyde, which further react to form the final product .

Industrial Production Methods

Industrial production of 1,3-BIS-(5-CARBOXYPENTYL)-UREA involves controlled reaction conditions to ensure the purity and yield of the compound. The process typically includes the use of advanced glycation end-product inhibitors, such as aminoguanidine and pyridoxamine, to regulate the formation of the compound .

Chemical Reactions Analysis

Types of Reactions

1,3-BIS-(5-CARBOXYPENTYL)-UREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include various advanced glycation end-products, such as Nε-carboxymethyl-lysine (CML) and 1,3-bis(5-amino-5-carboxypentyl)imidazolium salt (GOLD) .

Mechanism of Action

The mechanism of action of 1,3-BIS-(5-CARBOXYPENTYL)-UREA involves its interaction with proteins and other biomolecules. The compound forms cross-links with proteins, leading to the formation of advanced glycation end-products. These cross-links can alter the structure and function of proteins, contributing to various pathological processes . The molecular targets include lysine and arginine residues in proteins, and the pathways involved include the Maillard reaction and subsequent oxidative processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

1,3-BIS-(5-CARBOXYPENTYL)-UREA is unique due to its specific structure and the types of cross-links it forms with proteins.

Properties

CAS No.

6630-04-2

Molecular Formula

C13H24N2O5

Molecular Weight

288.34 g/mol

IUPAC Name

6-(5-carboxypentylcarbamoylamino)hexanoic acid

InChI

InChI=1S/C13H24N2O5/c16-11(17)7-3-1-5-9-14-13(20)15-10-6-2-4-8-12(18)19/h1-10H2,(H,16,17)(H,18,19)(H2,14,15,20)

InChI Key

LXNSSMBDZOAFCT-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CCNC(=O)NCCCCCC(=O)O

Origin of Product

United States

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